HPGDS Inhibition: IC50 130 nM vs. Optimized Inhibitor PK007 (IC50 17 nM)
3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid inhibits human HPGDS with an IC50 of 130 nM in an enzymatic assay using recombinant protein expressed in E. coli [1]. In contrast, the optimized HPGDS inhibitor PK007 exhibits an IC50 of 17.23 nM under comparable conditions [2]. The ~7.5‑fold difference in potency indicates that the ethylphenyl derivative serves as a moderately potent starting scaffold for HPGDS inhibitor development, while PK007 represents a more advanced, potent lead.
| Evidence Dimension | In vitro enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | PK007 (HPGDS inhibitor): IC50 = 17.23 nM |
| Quantified Difference | 7.5-fold higher IC50 (lower potency) for target compound |
| Conditions | Recombinant human HPGDS expressed in E. coli; GST enzymatic activity measured with MCBL and glutathione |
Why This Matters
Procurement for HPGDS-related research requires careful selection: the ethylphenyl compound is a valuable scaffold for preliminary SAR studies, while PK007 is preferred for high-potency pharmacological profiling.
- [1] BindingDB BDBM50084256. IC50: 130 nM against human HPGDS. View Source
- [2] PK007 Pharmacology. IC50 = 17.23 nM. Eurofarma OvidDS. View Source
